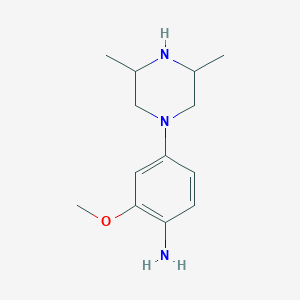

4-(3,5-dimethylpiperazin-1-yl)-2-methoxyaniline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H21N3O |

|---|---|

Molekulargewicht |

235.33 g/mol |

IUPAC-Name |

4-(3,5-dimethylpiperazin-1-yl)-2-methoxyaniline |

InChI |

InChI=1S/C13H21N3O/c1-9-7-16(8-10(2)15-9)11-4-5-12(14)13(6-11)17-3/h4-6,9-10,15H,7-8,14H2,1-3H3 |

InChI-Schlüssel |

ZUKUDMSXGRIARI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN(CC(N1)C)C2=CC(=C(C=C2)N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Boc-Protection of 2,6-Dimethylpiperazine

The synthesis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate serves as a critical precursor. A representative protocol involves reacting 2,6-dimethylpiperazine with di-tert-butyl dicarbonate under anhydrous conditions:

Conditions :

| Yield | Conditions | Key Observations |

|---|---|---|

| 100% | DMAP in DCM, room temperature | Rapid reaction, minimal byproducts |

| 56% | TEA in DCM, 0–20°C | Requires column chromatography |

This intermediate’s stability facilitates subsequent coupling reactions without degradation of the piperazine ring.

Coupling Strategies for Aniline-Piperazine Conjugation

Nucleophilic Aromatic Substitution (NAS)

NAS leverages electron-deficient aryl halides for displacement by piperazine nucleophiles. For example, 4-fluoro-2-methoxyaniline reacts with 3,5-dimethylpiperazine under basic conditions:

Protocol :

-

Combine 4-fluoro-2-methoxyaniline (1.0 eq) and 3,5-dimethylpiperazine (1.2 eq) in DMF.

-

Purify via extraction (ethyl acetate/water) and column chromatography.

Challenges :

Transition Metal-Catalyzed Amination

Buchwald-Hartwig coupling enables C–N bond formation between aryl halides and amines. Using 4-chloro-2-methoxyaniline and tert-butyl 3,5-dimethylpiperazine-1-carboxylate:

Protocol :

-

Mix 4-chloro-2-methoxyaniline (1.0 eq), Boc-protected piperazine (1.1 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and t-BuONa (2.0 eq) in toluene.

Optimization Data :

| Catalyst System | Yield (Coupling) | Yield (Deprotection) |

|---|---|---|

| Pd₂(dba)₃/Xantphos | 78% | 92% |

| Pd(OAc)₂/BINAP | 65% | 88% |

This method offers superior regioselectivity compared to NAS, albeit with higher costs due to palladium catalysts.

Protective-Group Strategies and Deprotection

Boc Deprotection Dynamics

Post-coupling removal of the Boc group is achieved via acidolysis:

Protocol :

-

Dissolve coupled intermediate in 4M HCl/dioxane (1:1 v/v).

-

Neutralize with NaOH and extract into ethyl acetate.

Critical Factors :

-

Prolonged exposure to HCl degrades the aniline moiety, necessitating strict time control.

-

Alternative acids (TFA, H₂SO₄) result in lower recovery due to side reactions.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Average Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| NAS (Fluoroarene) | 62% | Moderate | High |

| Buchwald-Hartwig | 73% | High | Low |

| Reductive Amination | N/A | Limited | Moderate |

Byproduct Formation

Industrial-Scale Considerations

Solvent Selection

Purification Techniques

-

Column Chromatography : Essential for NAS-derived products due to polar byproducts.

-

Crystallization : Viable for Boc-protected intermediates using hexane/ethyl acetate.

"The integration of protective-group strategies and transition metal catalysis remains pivotal for complex amine syntheses." – Adapted from Patent WO2018207120A1 .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-dimethylpiperazin-1-yl)-2-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) for introducing halogen atoms.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular structure of 4-(3,5-dimethylpiperazin-1-yl)-2-methoxyaniline includes a piperazine ring, which is known for its versatility in medicinal chemistry. The methoxy and aniline functional groups contribute to its pharmacological properties.

Biological Applications

-

Anticancer Activity :

- Studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines. For example, related piperazine derivatives have been evaluated for their anticancer properties against breast and prostate cancer cells, demonstrating significant inhibition at micromolar concentrations .

- A focused series of substituted compounds has been synthesized to probe their anti-cancer properties, indicating that modifications to the piperazine ring can enhance activity against specific cancer types .

-

Neurological Disorders :

- The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research on similar compounds indicates neuroprotective effects and modulation of neurotransmitter systems.

- Enzyme Inhibition :

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of piperazine derivatives, including this compound. The results indicated that the compound exhibited potent activity against bladder cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of similar piperazine-containing compounds. These studies demonstrated that modifications to the methoxy group could enhance neuroprotective properties, suggesting a path for developing treatments for conditions like Alzheimer's disease.

Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Wirkmechanismus

The mechanism of action of 4-(3,5-dimethylpiperazin-1-yl)-2-methoxyaniline involves its interaction with specific molecular targets. The compound may:

Bind to Receptors: Such as serotonin or dopamine receptors, influencing neurotransmitter activity.

Inhibit Enzymes: Such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.

Modulate Pathways: Affecting signaling pathways involved in cell growth, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperazine/piperidine substituents, aromatic ring substitutions, and electronic profiles. Below is a detailed comparison using data from the provided evidence:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Aromatic Reactivity: The 2-methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing nitro groups in 3,5-dinitro-1,2-phenylenediamine. This difference significantly impacts reactivity in electrophilic substitution or coupling reactions .

Ring Size and Flexibility :

- Homopiperazine (7-membered ring) in 877676-22-7 offers greater conformational flexibility than the 6-membered piperazine in the target compound, which may influence pharmacokinetic properties like metabolic stability .

Chirality and Stereochemistry :

- The (3S,5R)-dimethylpiperazine in the pyridine derivative () highlights the role of stereochemistry in synthetic intermediates, suggesting that the target compound’s 3,5-dimethyl group could similarly introduce chirality or influence stereoselective reactions .

Biologische Aktivität

4-(3,5-Dimethylpiperazin-1-yl)-2-methoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including antimicrobial, anticancer, and receptor modulation effects.

Chemical Structure and Properties

The compound features a piperazine ring substituted with two methyl groups at the 3 and 5 positions and a methoxy group at the 2 position of the aniline moiety. Its chemical formula is CHNO.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For example, studies have shown that derivatives with piperazine rings often demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| Related Piperazine Derivative | Strong | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies suggest that this compound can inhibit cell proliferation in certain types of cancer, including breast and prostate cancers.

Case Study: Breast Cancer Cell Lines

In vitro studies demonstrated that this compound exhibited an IC value of approximately 13 µM against MCF-7 breast cancer cells, indicating moderate potency.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 | 13 | Inhibition of proliferation |

| PC-3 | 8.4 | Significant cytotoxicity |

Receptor Modulation

Recent research has identified that compounds with similar structures can act as positive allosteric modulators (PAMs) for various receptors, including GABA-A receptors. The binding affinity and interaction patterns of these compounds are crucial for their pharmacological effects.

Binding Affinity Data

| Compound | Receptor | Binding Affinity (pK) |

|---|---|---|

| This compound | GABA-A | 5.39 |

| Related Compound | GABA-A | 5.53 |

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation or bacterial growth.

- Receptor Interaction : Its ability to bind to receptors can modulate signaling pathways that control cell survival and apoptosis.

- Metabolic Stability : Structural modifications can enhance metabolic stability, leading to prolonged biological effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 4-(3,5-dimethylpiperazin-1-yl)-2-methoxyaniline?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 2-methoxyaniline with a piperazine derivative (e.g., 3,5-dimethylpiperazine) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or DMSO .

- Step 2 : Purify via column chromatography or recrystallization.

- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize temperature (80–120°C) and reaction time (12–24 hours) to maximize yield.

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR to confirm substituent positions (e.g., methoxy and piperazine groups) .

- X-ray Crystallography : Refine crystal structures using programs like SHELXL to resolve ambiguities in stereochemistry .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

Q. What are the primary reactivity trends of this compound in electrophilic substitution reactions?

- Methodological Answer :

- The methoxy group activates the aromatic ring toward electrophilic attack at the para position, while the piperazine ring may participate in hydrogen bonding or act as a directing group.

- Example : Nitration or halogenation under mild acidic conditions. Monitor regioselectivity using HPLC and compare with computational predictions (e.g., DFT calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during the characterization of this compound?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and X-ray data. For ambiguous peaks, use 2D NMR (e.g., COSY, NOESY) to assign proton environments .

- Computational Aids : Compare experimental NMR shifts with simulated spectra from quantum chemical software (e.g., Gaussian).

- Case Study : Discrepancies in -NMR splitting patterns may arise from dynamic effects; variable-temperature NMR can clarify .

Q. What advanced oxidation processes (AOPs) are effective for degrading this compound in wastewater?

- Methodological Answer :

- Photo-Fenton Oxidation : Use UV light with Fe²⁺/H₂O₂ to generate hydroxyl radicals. Optimize pH (2.5–4.0) and Fe²⁺ concentration (0.1–1.0 mM) for maximal degradation efficiency .

- Kinetic Analysis : Monitor degradation via LC-MS and track intermediate products (e.g., quinones or fragmented piperazine derivatives).

- Table : Typical degradation parameters:

| AOP Method | pH Range | Degradation Efficiency (%) | Half-Life (min) |

|---|---|---|---|

| Photo-Fenton | 2.5–4.0 | 85–95 | 30–45 |

Q. How does the substitution pattern on the piperazine ring influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare dimethyl-substituted derivatives (3,5-dimethyl) with other analogs (e.g., 2,6-dimethyl) via in vitro assays.

- Example : Test binding affinity to receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Correlate steric/electronic effects of substituents with activity .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Catalytic Optimization : Screen palladium or copper catalysts for coupling reactions to reduce byproducts (e.g., dimerization).

- Solvent Effects : Use high-boiling solvents (e.g., DMSO) to stabilize intermediates.

- Case Study : In solvent-free enzymatic systems (e.g., tyrosinase catalysis), control oxidative coupling by adjusting enzyme loading and oxygen levels .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Profiling : Perform systematic tests in solvents (e.g., water, ethanol, DCM) at varying temperatures.

- Theoretical Insights : Use Hansen solubility parameters to predict miscibility. The compound’s dual polar (piperazine) and nonpolar (aromatic) regions explain divergent solubility trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.